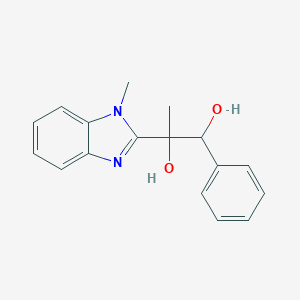
N,N,2,3,5,6-hexamethyl-4-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,2,3,5,6-hexamethyl-4-nitroaniline, also known as Basic Yellow 28, is a synthetic dye that is widely used in various industries, including textile, paper, and food. It is a yellow powder with a molecular formula of C14H19N3O2, and it has a molecular weight of 261.32 g/mol. Despite its widespread use, there is limited information available on the synthesis, mechanism of action, and physiological effects of Basic Yellow 28.
作用机制
The mechanism of action of N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28 is not fully understood. It is believed to bind to nucleic acids and proteins in cells, causing structural changes and interfering with cellular processes. This compound Yellow 28 has been shown to induce DNA damage and chromosomal aberrations in vitro, suggesting that it may have genotoxic effects. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling.
Biochemical and Physiological Effects:
This compound Yellow 28 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound Yellow 28 can induce oxidative stress, alter mitochondrial function, and disrupt cellular signaling pathways. In vivo studies have shown that this compound Yellow 28 can cause liver and kidney damage, alter blood parameters, and induce genotoxicity. However, the toxicity of this compound Yellow 28 is dependent on the dose and route of exposure, and the effects may vary depending on the species and strain of the test animal.
实验室实验的优点和局限性
N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28 has several advantages and limitations for lab experiments. One advantage is its high solubility in water, which makes it easy to prepare and use in aqueous solutions. It is also relatively stable under normal laboratory conditions, and it can be stored for long periods without significant degradation. However, this compound Yellow 28 has several limitations, including its potential toxicity and genotoxicity, which may limit its use in certain experiments. It may also interfere with certain assays and techniques, such as those involving DNA or protein analysis.
未来方向
There are several future directions for research on N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28. One area of interest is the development of safer and more effective alternatives to this compound Yellow 28 for use in scientific research and industrial applications. Another area of interest is the investigation of the mechanism of action of this compound Yellow 28, particularly its effects on cellular signaling pathways and gene expression. Further studies are also needed to determine the potential health effects of this compound Yellow 28 exposure in humans, particularly in occupational settings. Finally, more research is needed to determine the environmental fate and toxicity of this compound Yellow 28, particularly its potential impact on aquatic ecosystems.
合成方法
N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28 can be synthesized using various methods, including diazotization and coupling reactions. One common method involves the reaction of 4-nitroaniline with formaldehyde and methylamine in the presence of a catalyst such as zinc chloride. The resulting product is then diazotized and coupled with dimethylaniline to yield this compound Yellow 28. Another method involves the reaction of 4-nitroaniline with formaldehyde and dimethylamine, followed by diazotization and coupling with aniline. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
科学研究应用
N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28 has been widely used as a dye and a stain in various scientific research applications, including microscopy, histology, and cytology. It is commonly used to stain cell nuclei and cytoplasm in tissue sections, allowing for the visualization of cellular structures under a microscope. This compound Yellow 28 has also been used in the study of cell proliferation, apoptosis, and differentiation. In addition, this compound Yellow 28 has been used as a fluorescent probe for the detection of DNA and RNA in biological samples.
属性
IUPAC Name |
N,N,2,3,5,6-hexamethyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-7-9(3)12(14(15)16)10(4)8(2)11(7)13(5)6/h1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEGUVOHYSUEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N(C)C)C)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100316-95-8 |
Source


|
| Record name | N,N,2,3,5,6-Hexamethyl-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)

![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)
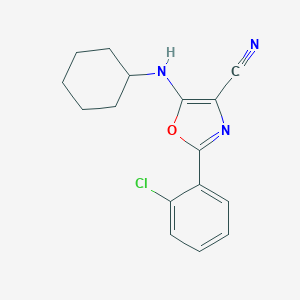
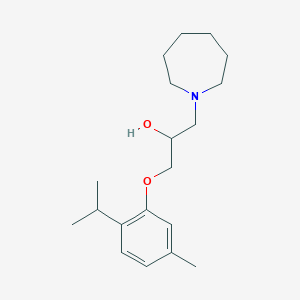
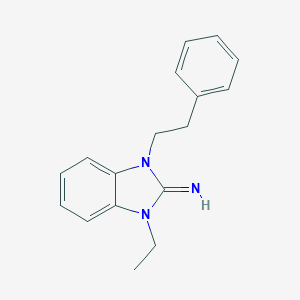
![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)
![4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine](/img/structure/B262422.png)
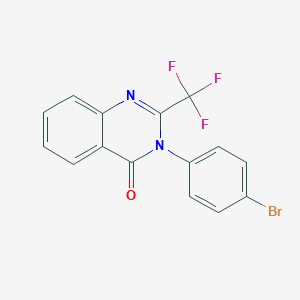
![2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one](/img/structure/B262426.png)
